molecular formula C11H15BrO B8618533 1-Bromo-2-(neopentyloxy)benzene

1-Bromo-2-(neopentyloxy)benzene

Cat. No. B8618533
M. Wt: 243.14 g/mol
InChI Key: WKQBAOWTXFDVOJ-UHFFFAOYSA-N
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Patent
US08735384B2

Procedure details

A vial was charged with 1-bromo-2-iodobenzene (627 μL, 5 mmol), neopentyl alcohol (4.85 g, 55.0 mmol), copper(I) iodide (95 mg, 0.500 mmol), 1,10-phenanthroline (180 mg, 1.000 mmol) and cesium carbonate (2.28 g, 7.00 mmol). The vial was sealed under air atmosphere and heated to 100° C. for 12 h. The reaction mixture was cooled to RT and filtered through a pad of silica gel. The silica gel was washed with Et2O. The filtrate was concentrated and the residue was purified by column chromatography (100% hexanes) to yield the 1-bromo-2-(neopentyloxy)benzene as a colorless oil.
Quantity
627 μL
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
180 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
95 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1I.[CH2:9]([OH:14])[C:10]([CH3:13])([CH3:12])[CH3:11].N1C2C(=CC=C3C=2N=CC=C3)C=CC=1.C(=O)([O-])[O-].[Cs+].[Cs+]>[Cu]I>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:14][CH2:9][C:10]([CH3:13])([CH3:12])[CH3:11] |f:3.4.5|

Inputs

Step One
Name
Quantity
627 μL
Type
reactant
Smiles
BrC1=C(C=CC=C1)I
Name
Quantity
4.85 g
Type
reactant
Smiles
C(C(C)(C)C)O
Name
Quantity
180 mg
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
cesium carbonate
Quantity
2.28 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
copper(I) iodide
Quantity
95 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was sealed under air atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
FILTRATION
Type
FILTRATION
Details
filtered through a pad of silica gel
WASH
Type
WASH
Details
The silica gel was washed with Et2O
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (100% hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)OCC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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